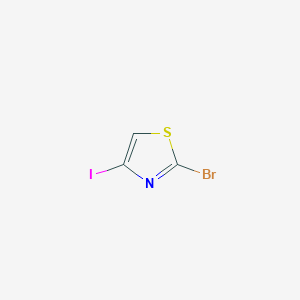

2-Bromo-4-iodothiazole

Descripción

2-Bromo-4-iodothiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with bromine and iodine at positions 2 and 4, respectively. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their halogenated derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Molecular Formula: C₃HBrINS

Estimated Molecular Weight: ~290.92 g/mol (calculated based on analogous thiazole derivatives).

Key Properties:

- Iodine’s polarizability may improve solubility in non-polar solvents compared to smaller halogens.

- Bromine and iodine act as orthogonal leaving groups, enabling sequential functionalization.

Propiedades

Número CAS |

41731-34-4 |

|---|---|

Fórmula molecular |

C3HBrINS |

Peso molecular |

289.92 g/mol |

Nombre IUPAC |

2-bromo-4-iodo-1,3-thiazole |

InChI |

InChI=1S/C3HBrINS/c4-3-6-2(5)1-7-3/h1H |

Clave InChI |

VQHBOCRSEWMFNL-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=C(S1)Br)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodothiazole typically involves the halogenation of thiazole derivatives. One common method is the bromination of 2-iodothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2-Bromo-4-iodothiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-iodothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in the presence of bases such as potassium carbonate.

Major Products Formed:

Substitution Products: Depending on the reagent used, products can include azides, thiols, or other substituted thiazoles.

Coupling Products: Complex biaryl or heteroaryl compounds are typically formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

2-Bromo-4-iodothiazole has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-iodothiazole depends on its application:

In Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.

In Material Science: The electronic properties of the thiazole ring, combined with the halogen atoms, contribute to its conductivity and stability in organic semiconductors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. 4-Bromo-2-(thiomethyl)thiazole

Molecular Formula : C₄H₄BrNS₂

Molecular Weight : 210.12 g/mol.

Key Differences :

- Substituents : Thiomethyl (-SMe) at position 2 vs. iodine in 2-Bromo-4-iodothiazole.

- Reactivity : The -SMe group is electron-donating, stabilizing the thiazole ring, whereas iodine is electron-withdrawing, activating the ring for electrophilic attacks.

- Applications : -SMe derivatives are often used as ligands in catalysis, whereas iodinated thiazoles are intermediates in Suzuki-Miyaura couplings.

2.2. 2-Bromo-4-chloro-1H-benzo[d]imidazole

Molecular Formula : C₇H₄BrClN₂

Molecular Weight : 231.48 g/mol.

Key Differences :

- Core Structure : Benzimidazole (fused benzene-imidazole) vs. thiazole.

- Halogen Effects : Chlorine’s higher electronegativity increases ring electron deficiency compared to iodine, altering nucleophilic substitution kinetics.

- Applications : Benzimidazoles are prevalent in antiviral agents, whereas thiazoles are more common in kinase inhibitors.

2.3. 2-Bromo-4-nitroimidazole

Molecular Formula : C₃H₂BrN₃O₂

Molecular Weight : 207.97 g/mol.

Key Differences :

- Substituents: Nitro (-NO₂) at position 4 vs. iodine.

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing aromaticity and increasing acidity (pKa ~1–2) compared to iodine’s moderate electron-withdrawing effect.

- Applications : Nitroimidazoles are radiosensitizers in cancer therapy, while iodothiazoles are explored in antimicrobial agents.

2.4. 4-Bromo-2-lithiothiazole

Molecular Formula : C₃HBrLiNS

Molecular Weight : 168.92 g/mol.

Key Differences :

- Reactivity : Lithiated derivatives are highly reactive in nucleophilic additions, whereas 2-Bromo-4-iodothiazole is more suited for electrophilic substitutions.

- Stability : Lithiated species require low-temperature handling (-78°C), unlike the more stable iodothiazole.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogens/Substituents | Key Applications |

|---|---|---|---|---|

| 2-Bromo-4-iodothiazole | C₃HBrINS | ~290.92 | Br (C2), I (C4) | Cross-coupling, drug intermediates |

| 4-Bromo-2-(thiomethyl)thiazole | C₄H₄BrNS₂ | 210.12 | Br (C4), -SMe (C2) | Catalysis, ligand design |

| 2-Bromo-4-chloro-1H-benzimidazole | C₇H₄BrClN₂ | 231.48 | Br (C2), Cl (C4) | Antiviral agents |

| 2-Bromo-4-nitroimidazole | C₃H₂BrN₃O₂ | 207.97 | Br (C2), -NO₂ (C4) | Radiosensitizers |

| 4-Bromo-2-lithiothiazole | C₃HBrLiNS | 168.92 | Br (C4), Li (C2) | Organometallic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.